(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol
CAS No.: 185148-90-7
Cat. No.: VC15916805
Molecular Formula: C14H30O2Si
Molecular Weight: 258.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185148-90-7 |
|---|---|
| Molecular Formula | C14H30O2Si |
| Molecular Weight | 258.47 g/mol |
| IUPAC Name | (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol |
| Standard InChI | InChI=1S/C14H30O2Si/c1-9-14(5,6)12(15)10-11-16-17(7,8)13(2,3)4/h9,12,15H,1,10-11H2,2-8H3/t12-/m0/s1 |
| Standard InChI Key | NERDIUMEHSWCKX-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C=C)O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C=C)O |
Introduction
(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is a specialized organic compound characterized by its unique structural features, including a tert-butyl group, a dimethylsilyl ether, and an alkenyl alcohol. This compound is of significant interest in synthetic organic chemistry due to its potential applications in the preparation of complex molecules.
Synthesis and Applications
The synthesis of (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol typically involves multi-step organic reactions. This compound is particularly useful in interaction studies aimed at understanding its reactivity and potential applications, especially in pharmaceutical contexts.
Comparison with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol | Alkenyl alcohol with tert-butyl(dimethyl)silyl ether | Enhances stability and solubility; useful in synthetic organic chemistry |
| 3'-O-[tert-butyl(dimethyl)silyl]thymidine | Thymidine structure | Used in nucleic acid synthesis; enhances stability |
| Methyl (4ar,8as)-5-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-naphthalene | Naphthalene ring | Exhibits unique reactivity due to naphthalene ring |
| 2-substituted 4-hydroxy-cyclopentene derivatives | Cyclopentene structure | Potentially useful in asymmetric synthesis |
Research Findings and Potential Applications
Research on (3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol focuses on its interaction studies to assess its reactivity and potential applications. These studies are crucial for evaluating its viability in pharmaceutical applications.
Suppliers and Availability
(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol is supplied by companies like Parchem, which offers this compound as part of their specialty materials portfolio. For more information, including product specifications and quotes, interested parties can contact suppliers directly.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume